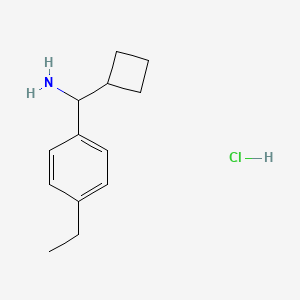
Cyclobutyl(4-ethylphenyl)methanamine hydrochloride
説明
Cyclobutyl(4-ethylphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H20ClN and its molecular weight is 225.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Cyclobutyl(4-ethylphenyl)methanamine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclobutyl group bonded to a methanamine, which is further substituted by a 4-ethylphenyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, potentially leading to various pharmacological effects.
Biological Activity Overview
- Central Nervous System Effects : Preliminary studies suggest that this compound may exhibit psychoactive effects due to its structural similarities with known neurotransmitter modulators. This raises the possibility of its use in treating neurological disorders.
- Antitumor Activity : Research indicates that derivatives of cyclobutyl amines can exhibit significant anticancer properties. For instance, compounds structurally related to cyclobutyl(4-ethylphenyl)methanamine have shown promise in inhibiting tumor growth in various cancer cell lines, including colon and breast cancer models .
- Inhibition Studies : In vitro studies have demonstrated that cyclobutyl derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, certain analogs have been identified as inhibitors of CDK9, a crucial regulator of cell cycle progression and transcriptional regulation .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitumor Efficacy : A study involving cyclobutyl derivatives demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
- Mechanistic Insights : Mechanistic studies revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle phases. For instance, one compound led to a significant increase in G0/G1 phase populations while reducing S-phase populations in treated cells .
- Structure-Activity Relationship (SAR) : SAR studies on related compounds have provided insights into how modifications to the cyclobutyl structure affect biological activity. For example, variations in substituents on the phenyl ring significantly influenced potency against specific targets .
特性
IUPAC Name |
cyclobutyl-(4-ethylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-10-6-8-12(9-7-10)13(14)11-4-3-5-11;/h6-9,11,13H,2-5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLYVVMCCACJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















